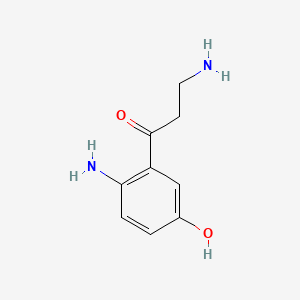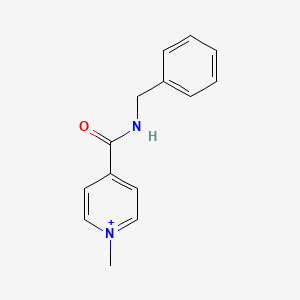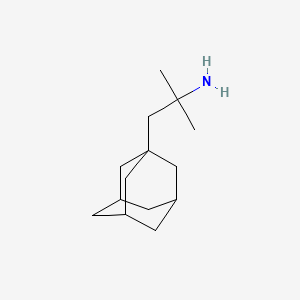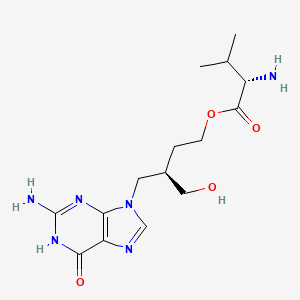
5-Hydroxykynurenamine
Vue d'ensemble
Description
5-Hydroxykynurenamine, also known as mausamine, is an organic compound that belongs to the class of alkyl-phenylketones . It has a molecular formula of C9H12N2O2 . It is a hydroxykynurenamine where the hydroxy group is located at the 5-position .
Synthesis Analysis
The degradation of serotonin by indolamine 2,3-deoxygenase, called kynurenine derivation, produces formyl-5-hydroxykynurenamine detected in the brain of patients with major depressive disorder . In response to sustained inflammatory stimuli, microglia undergo quantitative, functional, and morphological changes .Molecular Structure Analysis
The molecular structure of 5-Hydroxykynurenamine is characterized by a molecular formula of C9H12N2O2 . The average mass is 180.204 Da and the monoisotopic mass is 180.089874 Da .Chemical Reactions Analysis
5-Hydroxykynurenamine is produced from serotonin by the action of indolamine 2,3-dioxygenase . This enzyme is ubiquitously distributed in various organs of mammals .Physical And Chemical Properties Analysis
5-Hydroxykynurenamine has a molecular formula of C9H12N2O2 . The average mass is 180.204 Da and the monoisotopic mass is 180.089874 Da .Applications De Recherche Scientifique
Effects on Isolated Guinea-Pig Trachea : 5-HK was first detected in mouse urine and has been studied for its effects on isolated guinea-pig trachea. This study observed the modifications of 5-HK's action on this system, suggesting a potential pathway of 5-hydroxytryptamine (5-HT) metabolism (Kitamura, Shimizu, & Ishihara, 1979).
Role in Platelet Aggregation : 5-HK, produced from serotonin by indoleamine 2,3-dioxygenase, was studied for its role in human platelet aggregation. It specifically inhibited serotonin-induced platelet aggregation without significantly affecting aggregation induced by other agents, suggesting a competitive interaction with serotonin for receptor sites (Okuma, Tokuyama, Senoh, Hirata, & Hayaishi, 1976).
Effects on Dog Basilar Arteries : Research on 5-HK's effects on dog basilar arteries revealed that it causes dose-related contractions, with potency significantly lower than serotonin. The study also indicated that 5-HK and serotonin share receptors in dog basilar arteries, with 5-HK specifically antagonizing serotonin's effect (Toda, Tokuyama, Seno, Hirata, & Hayaishi, 1974).
Impact on Cerebral Arteries, Aortas, and Atria : Another study found that 5-HK causes vascular contractions via serotonergic receptors, inhibits the contractile response of arteries and aortas to serotonin, and produces tachycardia in rabbit atria, suggesting diverse impacts on cardiovascular systems (Toda, 1975).
Regulation of Platelet Functions : 5-HK was found to regulate human platelet functions by antagonizing the effect of serotonin on platelet aggregation and inhibiting serotonin uptake by platelets. This indicates its potential role in modulating platelet activity and related physiological processes (Okuma, Ryo, Yasunaga, & Uchino, 1978).
Interaction with Serotonin Receptors in Smooth Muscle : 5-HK has been shown to be an agonist at various 5-HT receptors in smooth muscle, suggesting its role as a potential endogenous agonist or antagonist at these receptors. This research underscores its significance in smooth muscle physiology and pharmacology (Pomfret, Schenck, Fludzinski, & Cohen, 1987).
Propriétés
IUPAC Name |
3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5,12H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBBPTXDKFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221059 | |
| Record name | 5-Hydroxykynuramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxykynurenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxykynurenamine | |
CAS RN |
708-23-6 | |
| Record name | 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxykynuramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxykynuramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxykynurenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)